α-Glucosidase Inhibitory Potency: Ursane Derivatives Outperform Acarbose by 5- to 20-Fold
Synthesized 2-oxo-ursane-type triterpenoids exhibit α-glucosidase inhibitory activity (from Saccharomyces cerevisiae) that is 5 to 20 times more potent than the clinical antidiabetic drug acarbose [1]. Among the tested compounds, the oleanane-type regioisomer 19 (olean-12(13)-ene-2β,28-diol) demonstrated an IC₅₀ value of 14.19 µM, while its ursane counterpart erythrodiol 20 showed an IC₅₀ of 8.35 µM, representing a 1.7-fold superior potency for the ursane scaffold in this direct head-to-head comparison [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Erythrodiol 20 (ursane-type): IC₅₀ = 8.35 µM |
| Comparator Or Baseline | Regioisomer 19 (oleanane-type): IC₅₀ = 14.19 µM; Acarbose: baseline |
| Quantified Difference | Ursane derivative erythrodiol 20 is 1.7-fold more potent than oleanane regioisomer 19; ursane/oleanane compounds are 5-20× more potent than acarbose |
| Conditions | α-Glucosidase from S. cerevisiae, in vitro enzymatic assay |
Why This Matters
This direct comparison within the same study demonstrates that the ursane backbone confers superior α-glucosidase inhibition relative to the oleanane scaffold, making ursane derivatives preferable for antidiabetic drug discovery programs targeting this enzyme.
- [1] Zakirova L, Khusnutdinova E, Petrova A, et al. 2-Oxo-triterpenoids of ursane, oleanane and dammarane types and their α-glucosidase inhibitory properties. Nat Prod Res. 2025. doi:10.1080/14786419.2025.2565286. View Source
